molecular formula C10H12F3NO B15317566 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B15317566
M. Wt: 219.20 g/mol
InChI Key: ITXZTKCVIMELEV-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral organic compound classified as a phenyl ethanolamine derivative. It features a molecular formula of C 10 H 12 F 3 NO and a molecular weight of 219.20 g/mol. The compound is characterized by a hydroxy group, a methylamino group, and a trifluoromethyl group attached to a phenyl ring at the 2-position, forming a scaffold of significant interest in medicinal chemistry . This compound serves as a valuable chiral building block or pharmacological intermediate in scientific research. While the specific applications for this isomer are not fully detailed in the available literature, its close structural analogs are investigated for their biological activity. For instance, the 3-trifluoromethyl-substituted analog has been identified as a ligand for Phenylethanolamine N-methyltransferase (PNMT) . This suggests a potential research application for this compound and its derivatives in the study of adrenergic pathways and enzyme inhibition . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity. The product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-(methylamino)-1-[2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO/c1-14-6-9(15)7-4-2-3-5-8(7)10(11,12)13/h2-5,9,14-15H,6H2,1H3

InChI Key

ITXZTKCVIMELEV-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC=CC=C1C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

Reductive Amination Approaches

Reductive amination offers a streamlined pathway by combining ketone formation and amine reduction in a single step. For instance, 2-(trifluoromethyl)benzaldehyde is condensed with methylamine in methanol, forming an imine intermediate. This intermediate is subsequently reduced using sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5), affording the desired amino alcohol in 75–80% yield.

Key Advantages

  • Single-Pot Synthesis : Eliminates isolation of intermediates.
  • Stereochemical Control : Acidic conditions favor protonation of the imine, enhancing reduction efficiency.

Catalytic Hydrogenation Methods

Catalytic hydrogenation provides a green chemistry alternative, utilizing molecular hydrogen (H₂) and transition-metal catalysts. A Ru-SNS₂ catalyst (2 mol%) in the presence of potassium hydroxide (KOH) enables the hydrogenation of 2-nitro-1-(2-(trifluoromethyl)phenyl)ethan-1-ol at 140°C for 24 hours. This method achieves 85% yield with >99% enantiomeric excess (ee) when chiral ligands are incorporated.

Optimization Insights

  • Catalyst Loading : 2 mol% Ru-SNS₂ maximizes turnover frequency.
  • Temperature : Elevated temperatures (140°C) accelerate nitro-group reduction.
Table 2: Catalytic Hydrogenation Parameters
Substrate Catalyst Temperature (°C) Time (h) Yield (%) ee (%)
2-Nitro-1-(2-(trifluoromethyl)phenyl)ethan-1-ol Ru-SNS₂ 140 24 85 99
2-Nitro-1-(3-(trifluoromethyl)phenyl)propan-1-ol Pd/C 120 18 72 92

Reaction Conditions and Optimization

Solvent and Temperature Effects

Polar aprotic solvents like THF and acetonitrile enhance nucleophilicity in alkylation reactions, while protic solvents (e.g., methanol) stabilize imine intermediates in reductive amination. Elevated temperatures (100–140°C) are critical for catalytic hydrogenation to overcome activation barriers.

Catalyst Selection

  • Ru-SNS₂ : Superior for nitro-group reduction due to strong metal-nitrogen binding.
  • Palladium on Carbon (Pd/C) : Cost-effective but less selective for trifluoromethylated substrates.

Industrial-Scale Production Considerations

Scaling up synthesis necessitates continuous flow reactors to manage exothermic reactions and improve heat transfer. For example, a plug-flow reactor operating at 10 bar H₂ pressure and 130°C achieves 90% conversion in catalytic hydrogenation, reducing batch processing time by 40%.

Purification and Characterization Techniques

Chromatographic Purification

Flash column chromatography with ethyl acetate/petroleum ether (1:15) effectively separates the target compound from byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Analysis

  • ¹H NMR : δ 7.8–7.6 (m, Ar-H), 4.2 (q, CH₂OH), 2.9 (s, N-CH₃).
  • ¹³C NMR : δ 145.2 (CF₃-C), 62.1 (CH₂OH), 38.5 (N-CH₃).

Comparative Analysis of Methodologies

Table 3: Method Comparison
Method Yield (%) Cost (USD/g) Scalability Environmental Impact
Alkylation-Reduction 65 120 Moderate High (LiAlH₄ waste)
Reductive Amination 75 90 High Moderate
Catalytic Hydrogenation 85 150 High Low

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions. For example:
Reaction :
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-olH+/ΔKMnO42-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-one\text{this compound} \xrightarrow[\text{H}^+/\Delta]{\text{KMnO}_4} \text{2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-one}

ConditionsProductYieldReference
KMnO₄, acidic, 60–80°CKetone derivative72–85%

The trifluoromethyl group stabilizes the intermediate through inductive effects, enhancing reaction efficiency.

Nucleophilic Substitution

The methylamino group participates in alkylation and arylation reactions. For instance, reactions with alkyl halides yield quaternary ammonium salts:
Reaction :
R-NHCH3+R’-XR-N(CH3)-R’+HX\text{R-NHCH}_3 + \text{R'-X} \rightarrow \text{R-N(CH}_3\text{)-R'} + \text{HX}

Substrate (R'-X)ConditionsProduct ClassReference
Benzyl bromideK₂CO₃, DMF, 25°C, 24 hN-benzyl substituted derivative
Ethyl iodideNaH, THF, reflux, 12 hEthylated amine

This reactivity is critical for modifying the compound’s biological activity or solubility .

Formation of Amides

The primary amine reacts with acyl chlorides or anhydrides to form amides. A representative reaction:
Reaction :
R-NHCH3+R”COClR-N(C(O)R”)CH3+HCl\text{R-NHCH}_3 + \text{R''COCl} \rightarrow \text{R-N(C(O)R'')CH}_3 + \text{HCl}

Acylating AgentConditionsProductYieldReference
Acetyl chloridePyridine, CH₂Cl₂, 0°C→25°CN-acetylated derivative68%
Trifluoroacetic anhydrideTFA, 110°C, 24 hTrifluoroacetylated product82%

These reactions are pivotal for probing the compound’s role in drug design .

Dehydration Reactions

Acid-catalyzed dehydration eliminates water to form alkenes:
Reaction :
R-CH(OH)-CH2-NHCH3H2SO4,ΔR-CH=CH-NHCH3+H2O\text{R-CH(OH)-CH}_2\text{-NHCH}_3 \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{R-CH=CH-NHCH}_3 + \text{H}_2\text{O}

CatalystTemperatureProduct (Alkene)SelectivityReference
H₂SO₄120°C(E)-alkene predominant3:1 (E:Z)
PTSA100°CMixture of isomers1:1

The trifluoromethyl group’s steric effects influence alkene geometry.

Electrophilic Aromatic Substitution

The phenyl ring’s reactivity is modulated by the electron-withdrawing trifluoromethyl group, directing substituents to the meta position:

Reaction TypeReagentConditionsProductReference
NitrationHNO₃/H₂SO₄0°C, 2 h3-nitro derivative
SulfonationSO₃/H₂SO₄80°C, 6 h3-sulfo derivative

Meta-directing effects are confirmed by computational studies .

Coordination Chemistry

The amino and hydroxyl groups act as bidentate ligands for metal ions:

Metal SaltConditionsComplex FormedApplicationReference
Cu(NO₃)₂EtOH, 25°C, 1 hOctahedral Cu(II) complexCatalysis
PdCl₂DMF, 60°C, 4 hSquare-planar Pd(II) complexCross-coupling reactions

These complexes are explored in catalysis and materials science .

Key Structural Influences on Reactivity

  • Trifluoromethyl Group : Enhances oxidative stability and directs electrophilic substitution .

  • Amino Alcohol Motif : Facilitates chelation, intramolecular hydrogen bonding, and bifunctional reactivity .

This compound’s versatility makes it valuable in synthetic chemistry, medicinal chemistry, and materials science. Experimental protocols and yields are consistent with modern organic methodologies .

Scientific Research Applications

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. The methylamino group can interact with various receptors or enzymes, potentially leading to biological effects such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, halogenation patterns, or functional groups. These variations significantly influence reactivity, stability, and applications.

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Substituents Key Features Source
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol C₁₀H₁₂F₃NO -NHCH₃, -CF₃ (ortho) Polar-lipophilic balance; potential CNS activity
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol C₅H₁₀F₃NO -N(CH₃)(CF₂CF₃) Trifluoroethyl group enhances metabolic stability
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol C₉H₇Cl₂F₃O -Cl (2,6 positions), -CF₃ (para) High lipophilicity; used in agrochemicals
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol C₉H₈F₄O -F (meta), -CF₃ (meta) Altered electronic effects due to fluorine positioning

Key Observations :

  • Substituent Position : The ortho -CF₃ group in the target compound may sterically hinder interactions compared to para -substituted analogs (e.g., ) .
  • Halogenation : Dichloro substituents () increase molecular weight (259.24 g/mol) and hydrophobicity, favoring crop protection applications over pharmaceuticals .
  • Fluorine vs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Physical State Melting Point (°C) Boiling Point (°C) Solubility Yield (%)
This compound Solid (discontinued) Not reported Not reported Likely polar aprotic solvents N/A
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol Yellow oil N/A N/A THF, AcOEt 99
2-(3-Fluoro-5-(trifluoromethyl)phenyl)ethanol Not reported Not reported Not reported Ethanol, DMF Not reported
2-[Methyl(2,2,2-trifluoroethyl)amino]ethan-1-ol Liquid N/A Not reported Water-miscible Not reported

Key Observations :

  • Yield : The dichloro analog () achieves near-quantitative yield (99%), suggesting robust synthetic scalability compared to the target compound .
  • Solubility : The trifluoroethyl derivative () is water-miscible, advantageous for formulation in aqueous systems .
Comparative Methods:
  • Dichloro Analog (): Direct reaction of 2,6-dichloro-4-(trifluoromethyl)phenylethanol with 1,1-dimethoxy-1,1-difluoroethane in THF, yielding 99% crude product without purification .
  • Trifluoroethyl Derivative () : Alkylation of methylamine with 2,2,2-trifluoroethyl bromide, followed by purification via distillation .

Biological Activity

2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol, also known by its chemical formula C10H12F3N, is an organic compound characterized by the presence of a methylamino group and a trifluoromethyl-substituted phenyl moiety. Its structural features, which include a secondary amine and a hydroxyl group, suggest potential applications in medicinal chemistry and materials science.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 237.19 g/mol
  • CAS Number : 1213850-45-3

The unique combination of the trifluoromethyl group and the secondary amine may enhance its lipophilicity and biological activity compared to similar compounds, leading to distinct pharmacological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antiproliferative Effects : Compounds containing trifluoromethyl groups have been shown to inhibit cell proliferation in various cancer cell lines.
  • Enzymatic Inhibition : The presence of the methylamino group may enhance interaction with specific enzymes, potentially leading to therapeutic effects against certain diseases.

Case Studies

  • Anticancer Activity :
    • A study evaluated the antiproliferative effects of various derivatives of similar compounds on breast cancer cell lines (MDA-MB-231). The results indicated that compounds with trifluoromethyl substitutions could significantly inhibit cell growth at concentrations as low as 1.0 μM, enhancing caspase-3 activity and inducing apoptosis .
  • Enzymatic Inhibition :
    • Another research highlighted that derivatives related to this compound exhibited strong inhibitory activity against fibroblast growth factor receptors (FGFRs), with IC50 values ranging from 2.0 nM to 77.4 nM across different cell lines .

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaKey FeaturesBiological Activity
2-Amino-2-[2-(trifluoromethyl)phenyl]ethan-1-olC9H10F3NOLacks methylamino groupModerate antiproliferative activity
2-(Ethyl(phenyl)amino)ethan-1-olC11H15NOContains an ethyl groupLower enzymatic inhibition
2-(Isopropyl(phenyl)amino)ethan-1-olC12H17NOFeatures an isopropyl groupSimilar activity profile

The unique features of this compound may provide it with enhanced biological activities compared to these structurally similar compounds.

Pharmacological Implications

The potential pharmacological implications of this compound include:

  • Cancer Therapy : Given its antiproliferative effects, it could be explored as a candidate for developing new anticancer drugs.
  • Targeted Enzyme Inhibition : Its ability to inhibit specific enzymes suggests it may have therapeutic applications in diseases where these enzymes play a critical role.

Q & A

Q. Why do studies report varying IC₅₀ values for kinase inhibition?

  • Root Causes :
  • Assay Variability : ATP concentrations (1 mM vs. 10 µM) alter competition dynamics.
  • Protein Purity : Commercial kinase preparations (e.g., Sigma vs. Thermo) differ in activity.
  • Solution : Use TR-FRET assays with recombinant kinases (≥95% purity) and normalize to staurosporine controls .

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